molecular formula C12H18N2 B1274140 N-benzylpiperidin-4-amine CAS No. 420136-94-3

N-benzylpiperidin-4-amine

Cat. No. B1274140
Key on ui cas rn: 420136-94-3
M. Wt: 190.28 g/mol
InChI Key: HUJYJEPNVYXEND-UHFFFAOYSA-N
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Patent
US04499100

Procedure details

The compounds of formula A and G are prepared as is described in Reaction Sequences 1 and 2. Compound G is then treated with sodium cyanoborohydride, optionally in the presence of benzylamine, to produce the 4-(benzyl)amino piperidine which is subsequently coupled with the compound of formula A to produce the benzyl derivative (formula G"). The compound of formula G" is then hydrogenated using, for instance, palladium-on-carbon catalyst to produce the compound of formula I.
[Compound]
Name
Compound G
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([BH3-])#[N:2].[Na+].[CH2:5]([NH2:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>>[CH2:5]([NH:12][CH:6]1[CH2:5][CH2:1][NH:2][CH2:8][CH2:7]1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Compound G
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compounds of formula A and G are prepared
CUSTOM
Type
CUSTOM
Details
as is described in Reaction Sequences 1 and 2

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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